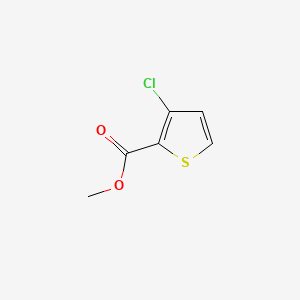

Methyl 3-chlorothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYYONTMGVPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380565 | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-17-3 | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of Methyl 3-chlorothiophene-2-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-chlorothiophene-2-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a substituted thiophene derivative. Its core physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 88105-17-3[1][2] |

| Molecular Formula | C₆H₅ClO₂S[1][2] |

| Molecular Weight | 176.62 g/mol [1][2] |

| Melting Point | 37-38°C[1] |

| Boiling Point | 72-74°C at 0.2 mmHg[1] |

| Density | 1.28 g/cm³[1] |

| Vapor Pressure | 0.0411 mmHg at 25°C[1] |

| Refractive Index | 1.49[1] |

| Storage Conditions | Keep in a dark place, sealed in dry, Room Temperature[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a method for its corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid, is available. This can serve as a foundational reference for synthetic strategies.

Synthesis of 3-chlorothiophene-2-carboxylic acid[3]

This protocol describes the conversion of a hydroxy-thiophene ester to the chlorinated carboxylic acid.

-

Reaction Setup: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and heated to boiling.

-

Addition of Starting Material: A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is added dropwise over 3 hours.

-

Reflux: The mixture is boiled under reflux for 13 hours.

-

Workup:

-

The carbon tetrachloride is distilled off, and the remaining mixture is evaporated almost to dryness under vacuum.

-

450 ml of water is added dropwise while cooling. The mixture is then heated to boiling and allowed to cool.

-

-

Purification:

-

The resulting precipitate is filtered off.

-

The solid is boiled with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

-

The active carbon is filtered off, and the cooled solution is acidified with hydrochloric acid to yield the final product, 3-chlorothiophene-2-carboxylic acid.

-

Logical and Experimental Workflows

The following diagrams illustrate a general workflow for the chemical synthesis and characterization process, as no specific signaling pathways for this compound were identified.

Caption: General workflow for chemical synthesis and analysis.

Reactivity and Applications

Thiophene derivatives are significant in medicinal chemistry and materials science. The presence of a chloro- group and a carboxylate ester on the thiophene ring makes this compound a versatile intermediate for further functionalization. While specific research on the biological activity of this exact compound is limited in the search results, related chlorothiophene structures have been investigated for various applications, including as building blocks for pharmaceuticals and agrochemicals.[4] Thiophene-containing compounds, in general, are known to exhibit a range of biological activities and have been explored as potential anticancer agents.[5]

References

- 1. chembk.com [chembk.com]

- 2. chemwhat.com [chemwhat.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 3-chlorothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for methyl 3-chlorothiophene-2-carboxylate, a key intermediate in various synthetic pathways. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Spectroscopic Data

The following tables summarize the key spectral data points for this compound (CAS No: 88105-17-3). It is important to note that while extensive searches have been conducted, publicly available, experimentally verified spectra for this specific compound are limited. The data presented below is a combination of predicted values from reputable chemical databases and typical spectral characteristics for similar thiophene derivatives.

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 - 7.7 | Doublet | H-5 (Thiophene ring) |

| ~7.1 - 7.3 | Doublet | H-4 (Thiophene ring) |

| ~3.9 | Singlet | -OCH3 (Methyl ester) |

| Solvent: CDCl3, Reference: TMS (0 ppm) |

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Ester carbonyl) |

| ~135 | C-3 (Thiophene ring, C-Cl) |

| ~130 | C-5 (Thiophene ring) |

| ~128 | C-2 (Thiophene ring, C-COOCH3) |

| ~126 | C-4 (Thiophene ring) |

| ~52 | -OCH3 (Methyl ester) |

| Solvent: CDCl3 |

Table 3: IR Spectral Data (Typical Absorptions)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH3) |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1550-1450 | Medium | C=C stretch (thiophene ring) |

| ~1250-1000 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| [M]+• (~176/178) | Molecular ion peak (presence of 35Cl and 37Cl isotopes in a ~3:1 ratio) |

| [M-OCH3]+ (~145/147) | Loss of the methoxy group |

| [M-COOCH3]+ (~117/119) | Loss of the carbomethoxy group |

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the instrument is set to the appropriate frequency (e.g., 400 or 500 MHz). For 13C NMR, the corresponding carbon frequency is used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a drop of the sample is placed between two salt (e.g., NaCl or KBr) plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then converted to an infrared spectrum via a Fourier transform.

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm-1). Characteristic absorption bands are identified and correlated to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). In the ion source (e.g., Electron Ionization - EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Molecular Structure and Key 1H NMR Correlations.

An In-depth Technical Guide to Methyl 3-chlorothiophene-2-carboxylate (CAS Number: 88105-17-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorothiophene-2-carboxylate, a halogenated thiophene derivative, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its burgeoning role as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase and cyclooxygenase (COX) inhibitors. Detailed experimental protocols and mechanistic insights are provided to facilitate its application in research and drug discovery.

Introduction

This compound (CAS: 88105-17-3) is a specialty chemical belonging to the class of thiophene carboxylates. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a chlorine atom and a methyl ester group at positions 3 and 2, respectively, offers unique reactivity and opportunities for diverse chemical modifications. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research. The key data for this compound are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 88105-17-3 | [1][2] |

| Molecular Formula | C₆H₅ClO₂S | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 37-38 °C | [3] |

| Boiling Point | 72-74 °C at 0.2 mmHg | [3] |

| Density | 1.28 g/cm³ | [3] |

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound. Representative spectra are available from various chemical suppliers.[1][4]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Thiophene H-5 |

| ~7.0 | d | 1H | Thiophene H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~132 | Thiophene C-2 |

| ~130 | Thiophene C-5 |

| ~128 | Thiophene C-3 |

| ~126 | Thiophene C-4 |

| ~52 | -OCH₃ |

Table 4: FT-IR Spectral Data (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540, ~1430 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 176/178 | [M]⁺, [M+2]⁺ (presence of Chlorine) |

| 145/147 | [M - OCH₃]⁺ |

| 117/119 | [M - COOCH₃]⁺ |

Synthesis and Reactivity

This compound serves as a versatile intermediate for further chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene precursor. A common route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Experimental Protocol: Synthesis of 3-chlorothiophene-2-carboxylic acid

A plausible laboratory-scale synthesis of the precursor, 3-chlorothiophene-2-carboxylic acid, can be adapted from established procedures for similar thiophene derivatives.

-

Materials: 3-Hydroxythiophene-2-carboxylic acid, phosphorus pentachloride, carbon tetrachloride, sodium bicarbonate, hydrochloric acid, activated carbon.

-

Procedure:

-

Dissolve phosphorus pentachloride in absolute carbon tetrachloride and heat the solution to boiling.

-

Add a solution of 3-hydroxythiophene-2-carboxylic acid in carbon tetrachloride dropwise over several hours.

-

Reflux the mixture for an extended period (e.g., 12-14 hours).

-

Distill off the carbon tetrachloride and evaporate the remaining solvent under reduced pressure.

-

Carefully add water to the residue while cooling, then heat to boiling and allow to cool.

-

Filter the resulting precipitate and purify by treating with a sodium bicarbonate solution and activated carbon, followed by filtration and acidification with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.

-

Experimental Protocol: Fischer Esterification

The final step to obtain this compound is the Fischer esterification of the synthesized carboxylic acid.[5][6][7][8]

-

Materials: 3-chlorothiophene-2-carboxylic acid, methanol, concentrated sulfuric acid (catalyst), diethyl ether or other suitable organic solvent, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-chlorothiophene-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

-

Caption: Synthesis of this compound.

Key Reactions and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the chloro-substituent, which can be displaced or participate in cross-coupling reactions, and the ester functionality, which can be hydrolyzed or converted to other functional groups.

Workflow: Key Synthetic Transformations

Caption: Key reactions of this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position is amenable to displacement via palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to 3-aryl or 3-vinylthiophene derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, yielding 3-aminothiophene derivatives. These are valuable intermediates for the synthesis of various heterocyclic systems.

-

Applications in Drug Development

Thiophene-containing molecules have demonstrated a wide range of biological activities, and this compound is a key starting material for the synthesis of several classes of pharmacologically active compounds.[9][10][11][12]

Kinase Inhibitors

The thienopyrimidine scaffold is a well-established core structure in the design of kinase inhibitors.[13][14][15][16] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound can be elaborated into thienopyrimidine derivatives that target various kinases, such as VEGFR-2, which is involved in angiogenesis.[15][16]

Signaling Pathway: Simplified Kinase Inhibition

Caption: Kinase inhibition by thienopyrimidine derivatives.

Cyclooxygenase (COX) Inhibitors

Thiophene derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9][10][11][12] The structural features of this compound can be modified to generate compounds that selectively inhibit COX-2, potentially leading to anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway: Prostaglandin Synthesis Inhibition

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its readily modifiable structure allows for the creation of diverse chemical libraries for screening against various biological targets. The demonstrated utility of this compound in the synthesis of kinase and COX inhibitors highlights its potential for the development of new therapeutic agents. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this important chemical intermediate.

References

- 1. 88105-17-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS:88105-17-3 FT-0628552 this compound Product Detail Information [finetechchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound(88105-17-3) 1H NMR spectrum [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Bonding of Methyl 3-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug development due to the prevalence of the thiophene scaffold in various pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its molecular geometry, spectroscopic characteristics, and a detailed protocol for its synthesis. Due to the limited availability of direct experimental data, this guide combines information from analogous compounds with theoretical predictions to offer a thorough understanding of the molecule's properties.

Molecular Structure and Bonding

This compound possesses a planar, aromatic thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chlorine atom. The bonding within the thiophene ring is characterized by delocalized π-electrons, which impart aromatic stability. The presence of the electron-withdrawing chlorine atom and methyl carboxylate group influences the electron density distribution within the ring, impacting its reactivity and spectroscopic properties.

Predicted Molecular Geometry

In the absence of experimental crystallographic data for this compound, the bond lengths and angles have been predicted based on computational studies of similar thiophene derivatives, such as Methyl-3-aminothiophene-2-carboxylate.[2] These theoretical calculations provide a reliable estimation of the molecule's geometry.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S1–C2 | 1.74 |

| C2–C3 | 1.41 |

| C3–C4 | 1.38 |

| C4–C5 | 1.42 |

| C5–S1 | 1.72 |

| C3–Cl | 1.73 |

| C2–C(O)O | 1.48 |

| C=O | 1.21 |

| C–O(Me) | 1.35 |

| O–CH3 | 1.44 |

| **Bond Angles (°) ** | |

| C5–S1–C2 | 92.2 |

| S1–C2–C3 | 111.5 |

| C2–C3–C4 | 112.8 |

| C3–C4–C5 | 112.1 |

| C4–C5–S1 | 111.4 |

| Cl–C3–C2 | 121.0 |

| Cl–C3–C4 | 126.2 |

| S1–C2–C(O)O | 120.5 |

| C3–C2–C(O)O | 128.0 |

| C2–C(O)–O | 124.0 |

| C(O)–O–CH3 | 115.0 |

Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related substituted thiophenes and general substituent effects.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | d, J ≈ 5.5 Hz | 1H | H-5 |

| ~7.20 | d, J ≈ 5.5 Hz | 1H | H-4 |

| ~3.90 | s | 3H | -OCH₃ |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | C=O |

| ~132.0 | C-3 |

| ~131.0 | C-5 |

| ~129.5 | C-2 |

| ~127.0 | C-4 |

| ~52.5 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540 | Medium | C=C stretch (thiophene ring) |

| ~1440 | Medium | C-H bend (-OCH₃) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1080 | Medium | C-Cl stretch |

| ~750 | Strong | C-S stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 2.4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

|---|---|

| 176/178 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 145/147 | [M - OCH₃]⁺ |

| 117/119 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 3-hydroxy-thiophene-2-carboxylic acid methyl ester.

Step 1: Synthesis of 3-chlorothiophene-2-carboxylic acid [3]

-

Materials:

-

3-hydroxy-thiophene-2-carboxylic acid methyl ester (15.8 g)

-

Phosphorus pentachloride (52.1 g)

-

Absolute carbon tetrachloride (800 mL)

-

Sodium bicarbonate (25 g)

-

Activated carbon (10 g)

-

Hydrochloric acid

-

Water

-

-

Procedure:

-

Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat to boiling.

-

Add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL) dropwise over 3 hours.

-

Reflux the mixture for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.

-

Cool the residue and add water (450 mL) dropwise while cooling.

-

Heat the mixture to boiling and then allow it to cool, which will cause a precipitate to form.

-

Filter the precipitate under suction.

-

Boil the precipitate with activated carbon (10 g) in a solution of sodium bicarbonate (25 g).

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate 3-chlorothiophene-2-carboxylic acid.

-

Collect the product by filtration and dry. Expected melting point: 185-186 °C.

-

Step 2: Fischer Esterification to this compound [4][5]

-

Materials:

-

3-chlorothiophene-2-carboxylic acid

-

Methanol (large excess, to act as solvent and reagent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether for extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chlorothiophene-2-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a KBr plate.

-

Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Data

Caption: Spectroscopic techniques for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and synthesis of this compound. While a complete experimental dataset is not yet available in the public domain, the predicted spectroscopic and structural data presented herein, based on established chemical principles and data from analogous compounds, offer a robust framework for the identification, characterization, and further investigation of this molecule in the context of drug discovery and development. The detailed experimental protocols provide a clear pathway for its synthesis and purification, enabling researchers to access this valuable chemical entity.

References

Electronic Properties of Substituted Thiophenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted thiophenes, a class of heterocyclic compounds at the forefront of materials science and medicinal chemistry. Thiophene derivatives are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), owing to their tunable electronic characteristics. Furthermore, their diverse biological activities have positioned them as promising scaffolds in drug discovery. This guide details the influence of various substituents on the electronic landscape of the thiophene ring, outlines key experimental and computational methodologies for their characterization, and explores their mechanisms of action in relevant biological pathways.

The Influence of Substituents on the Electronic Properties of Thiophenes

The electronic properties of the thiophene ring are highly sensitive to the nature and position of substituents. These modifications allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap, conductivity, and optical properties. Substituents are broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups are common EDGs. When attached to the thiophene ring, they increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO level, with a less pronounced effect on the LUMO level. Consequently, the HOMO-LUMO gap tends to decrease. This reduction in the band gap is desirable for applications in organic electronics, as it facilitates charge carrier injection and transport.

Electron-Withdrawing Groups (EWGs): Nitro, cyano, and carboxylate groups are typical EWGs. These groups decrease the electron density of the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. The stabilization of the LUMO is often more significant, leading to a reduction in the band gap. The introduction of EWGs can also enhance the electron affinity of the material, making it suitable for n-type semiconductor applications.

The position of the substituent also plays a crucial role. Substitution at the 2- and 5-positions (α-positions) generally has a more pronounced effect on the electronic properties due to more effective conjugation with the thiophene ring compared to substitution at the 3- and 4-positions (β-positions).[1][2]

Quantitative Data on Electronic Properties

The following tables summarize the impact of various substituents on the key electronic properties of thiophene derivatives.

Table 1: HOMO, LUMO, and Band Gap Energies of Substituted Thiophenes

| Substituent | Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| -H (Thiophene) | - | -6.56 | -0.36 | 6.20 | [3] |

| -CH₃ | 3- | -5.83 | -1.19 | 4.64 | [3] |

| -OCH₃ | 3- | -5.47 | -1.79 | 3.68 | [3] |

| -NH₂ | 3- | -5.31 | -2.05 | 3.26 | [3] |

| -NO₂ | 2- | -7.45 | -3.45 | 4.00 | [1] |

| -CN | 2- | -7.31 | -2.89 | 4.42 | [1] |

| -Phenyl | 2- | -6.12 | -1.88 | 4.24 | [1] |

Table 2: Electrical Conductivity of Substituted Polythiophenes

| Polymer | Substituent | Dopant | Conductivity (S/cm) | Reference |

| Poly(3-hexylthiophene) | -C₆H₁₃ | F₄TCNQ | 0.2 | [4] |

| Poly(g₄2T-T) | Oligoether | F₄TCNQ | 43 | [4] |

| Poly(3,4-dibutylthiophene) | -C₄H₉ at 3,4 | I₂ | ~10⁻³ | [5] |

| Poly(3-alkoxythiophene) | -OR | FeCl₃ | 10-100 | [6] |

| Polythiophene | -H | AsF₅ | ~10 | [7] |

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is employed to elucidate the electronic properties of substituted thiophenes.

Experimental Protocols

2.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from the cyclic voltammogram are correlated to the ionization potential and electron affinity, respectively.

Detailed Protocol for Thin-Film Cyclic Voltammetry: [8]

-

Electrode Preparation:

-

Thoroughly clean a glassy carbon electrode (GCE) or an indium tin oxide (ITO) coated glass slide.

-

For a GCE, polish with alumina slurry, followed by sonication in deionized water and the experimental solvent.

-

For an ITO slide, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol.

-

Dry the cleaned electrode under a stream of inert gas.

-

Deposit a thin film of the thiophene derivative onto the working electrode by drop-casting, spin-coating, or electropolymerization.

-

Dry the polymer-coated electrode in a vacuum oven at a mild temperature.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell with the polymer-coated working electrode, a platinum wire or foil counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Fill the cell with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).

-

Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the experimental parameters, including the potential range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) and scan rate (e.g., 50-100 mV/s).

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

(Optional) After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its cyclic voltammogram for potential calibration.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be estimated as E_g = LUMO - HOMO.

-

2.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of ultraviolet and visible light.

Detailed Protocol for UV-Vis Spectroscopy of Thin Films: [9][10]

-

Sample Preparation:

-

Prepare a thin film of the substituted thiophene on a transparent substrate, such as quartz or glass, using techniques like spin-coating, drop-casting, or dip-coating.

-

Ensure the film is uniform and free of defects.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize.

-

Perform a baseline correction using a clean, uncoated substrate identical to the one used for the sample.

-

-

Measurement:

-

Place the thin film sample in the sample holder of the spectrophotometer, ensuring the light beam passes through the film.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 300-1100 nm).

-

-

Data Analysis:

-

Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

-

Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

-

Alternatively, a Tauc plot can be constructed by plotting (αhν)^n versus hν, where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.

-

2.1.3. Four-Point Probe Conductivity Measurement

The four-point probe method is a standard technique for measuring the electrical conductivity of thin films, which minimizes the influence of contact resistance.[11][12][13]

Detailed Protocol for Four-Point Probe Measurement: [14][15]

-

Sample Preparation:

-

Deposit a uniform thin film of the substituted polythiophene onto an insulating substrate (e.g., glass or silicon wafer).

-

The film thickness should be measured accurately using a profilometer or ellipsometry.

-

-

Measurement Setup:

-

A four-point probe head consists of four equally spaced, collinear metal tips.

-

Place the probe head in contact with the surface of the thin film.

-

-

Measurement Procedure:

-

Apply a constant DC current (I) through the two outer probes.

-

Measure the voltage difference (V) between the two inner probes using a high-impedance voltmeter.

-

The sheet resistance (R_s) is calculated using the formula: R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for a large, thin sample. Correction factors may be needed for samples with finite dimensions.

-

The electrical conductivity (σ) is then calculated using the formula: σ = 1 / (R_s * t), where t is the film thickness.

-

-

Data Recording:

-

Record the current, voltage, film thickness, and calculated conductivity.

-

Repeat the measurement at different locations on the film to ensure uniformity.

-

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Typical DFT Calculation Workflow: [2]

-

Structure Optimization:

-

The geometry of the substituted thiophene molecule is optimized to find its lowest energy conformation.

-

A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen.

-

-

Frequency Calculation:

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

The energies of the HOMO and LUMO are calculated from the optimized structure.

-

The HOMO-LUMO gap is then determined.

-

Other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential can also be calculated.

-

-

Simulation of Spectra:

-

Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, which can be compared with experimental data.

-

Visualization of Experimental and Logical Workflows

Experimental Workflows

Caption: Workflow for the synthesis and characterization of substituted thiophenes.

Structure-Property Relationship

Caption: Relationship between substituent and electronic properties of thiophenes.

Applications in Drug Development: Signaling Pathways

Thiophene derivatives have emerged as potent modulators of key signaling pathways implicated in cancer and inflammation.

Inhibition of EGFR Signaling in Cancer

Many thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[16][17] Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by thiophene derivatives.

Inhibition of the NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Some thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[9][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. drpress.org [drpress.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. TNF inhibitor - Wikipedia [en.wikipedia.org]

- 8. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 3-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in Methyl 3-chlorothiophene-2-carboxylate. The presence of both a chloro and a methoxycarbonyl substituent significantly influences the electron density and, consequently, the reactivity of the thiophene core. This document will delve into the expected behavior of this molecule in various organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the known reactivity of similarly substituted thiophenes and fundamental organic chemistry principles to provide a robust predictive framework.

Influence of Substituents on the Thiophene Ring's Reactivity

The reactivity of the thiophene ring in this compound is governed by the electronic effects of the chloro and methoxycarbonyl groups. Both are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. The methoxycarbonyl group exerts its deactivating effect through both inductive and resonance effects, while the chloro group is inductively withdrawing but can donate electron density through resonance.

The positions on the thiophene ring are numbered starting from the sulfur atom. In this compound, the substituents are at positions 2 and 3. The remaining unsubstituted positions are C4 and C5. The deactivating nature of the substituents will make electrophilic substitution reactions on this ring more challenging compared to unsubstituted thiophene.

Electrophilic Aromatic Substitution

Due to the deactivating nature of the chloro and methoxycarbonyl groups, forcing conditions are generally required for electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be directed by the combined influence of the two substituents.

dot

Caption: Directing effects of substituents on electrophilic attack.

Based on the directing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the chloro group and meta to the methoxycarbonyl group.

Nitration

Nitration of the thiophene ring introduces a nitro group (-NO2). Due to the deactivation of the ring, strong nitrating agents and harsh conditions are expected to be necessary.

Predicted Reaction: this compound is expected to react with a mixture of concentrated nitric acid and sulfuric acid to yield primarily Methyl 3-chloro-5-nitrothiophene-2-carboxylate.

General Experimental Protocol for Nitration:

-

Cool a solution of this compound in concentrated sulfuric acid to 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Halogenation (Bromination)

Bromination introduces a bromine atom onto the thiophene ring. Similar to nitration, a strong electrophilic bromine source will be required.

Predicted Reaction: Reaction with N-bromosuccinimide (NBS) in a strong acid like sulfuric acid or trifluoroacetic acid is a common method for brominating deactivated thiophenes and is expected to yield Methyl 5-bromo-3-chlorothiophene-2-carboxylate.

General Experimental Protocol for Bromination:

-

Dissolve this compound in a suitable solvent such as trifluoroacetic acid.

-

Cool the solution to 0°C and add N-bromosuccinimide portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by pouring it into an ice-water mixture.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing methoxycarbonyl group, ortho to the chloro substituent, should activate the C3 position for nucleophilic aromatic substitution. However, SNAr reactions on five-membered heterocycles can be less facile than on six-membered rings.

Predicted Reactivity: The chloro group at the C3 position could potentially be displaced by strong nucleophiles such as amines, alkoxides, or thiolates under elevated temperatures.

dot

Caption: General mechanism for SNAr on the thiophene ring.

General Experimental Protocol for SNAr with Amines:

-

In a sealed tube, combine this compound with an excess of the desired amine, with or without a solvent like DMSO or NMP.

-

Heat the reaction mixture at a high temperature (e.g., 100-150°C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and partition between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction couples the thiophene ring with an organoboron reagent in the presence of a palladium catalyst and a base.

Predicted Reaction: this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to form the corresponding 3-substituted thiophene derivatives.

dot

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction flask, add this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

| Reaction | Typical Reagents | Predicted Product | General Yields |

| Nitration | HNO3, H2SO4 | Methyl 3-chloro-5-nitrothiophene-2-carboxylate | Moderate to Good |

| Bromination | NBS, H2SO4 | Methyl 5-bromo-3-chlorothiophene-2-carboxylate | Good to High |

| SNAr (Amine) | R2NH, heat | Methyl 3-(dialkylamino)thiophene-2-carboxylate | Variable |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | Methyl 3-arylthiophene-2-carboxylate | Good to High |

| Heck Coupling | Alkene, Pd catalyst, base | Methyl 3-vinylthiophene-2-carboxylate | Moderate to Good |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Methyl 3-alkynylthiophene-2-carboxylate | Good to High |

Table 1: Summary of Predicted Reactions and Outcomes

Heck Coupling

The Heck reaction couples the thiophene with an alkene to form a new carbon-carbon bond.

Predicted Reaction: this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 3-vinylthiophene derivatives.

General Experimental Protocol for Heck Coupling:

-

Combine this compound, the alkene, a palladium source (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or P(o-tol)3), and a base (e.g., Et3N or K2CO3) in a suitable solvent (e.g., DMF or acetonitrile).

-

De-gas the mixture and heat under an inert atmosphere until the reaction is complete.

-

Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product via column chromatography.

Sonogashira Coupling

This reaction involves the coupling of the thiophene with a terminal alkyne, catalyzed by palladium and copper.

Predicted Reaction: The reaction of this compound with a terminal alkyne will produce the corresponding 3-alkynylthiophene derivative.

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction vessel, dissolve this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine.

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.

-

Quench the reaction, extract the product, and purify by column chromatography.

Conclusion

The thiophene ring in this compound is a versatile scaffold for a variety of chemical transformations. While the electron-withdrawing substituents deactivate the ring towards electrophilic attack, they also enable and direct other important reactions. Electrophilic substitution is predicted to occur selectively at the C5 position. The chloro group at C3 can potentially undergo nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, providing access to a wide range of functionalized thiophene derivatives. The protocols and predictions outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important building block. Further experimental validation is encouraged to determine the optimal conditions for these transformations.

solubility of Methyl 3-chlorothiophene-2-carboxylate in organic solvents

An In-depth Technical Guide on the Solubility of Methyl 3-chlorothiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a summary of the currently available information on the solubility of this compound, outlines a general experimental protocol for its determination, and describes a typical workflow for its synthesis and purification.

Solubility of this compound

Quantitative Solubility Data

Qualitative Solubility Information

Qualitative information suggests that this compound is soluble in some common organic solvents. One source indicates its solubility in ethanol and dimethylformamide. Its use in synthetic procedures involving solvents such as methanol, ether, and toluene further implies at least moderate solubility in these media.[1][2] However, without quantitative data, these observations remain anecdotal.

Table 1: Summary of Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Methanol | Used as a reaction solvent, implying solubility.[1] |

| Ethanol | Reported to be soluble. |

| Dimethylformamide (DMF) | Reported to be soluble. |

| Ether | Used as a wash solvent, suggesting some solubility.[1] |

| Toluene | Used as a recrystallization solvent, implying temperature-dependent solubility.[2] |

Note: This table is based on inferred and qualitative information and should be used as a preliminary guide. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.[3][4][5][6][7]

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration suitable for the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Diagram of Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Synthesis and Purification Workflow

While specific industrial synthesis routes can vary, a general laboratory-scale synthesis of this compound can be inferred from the literature, often starting from a corresponding aminothiophene precursor.[2]

General Synthesis Steps

A common synthetic route involves the Sandmeyer-type reaction of a methyl 3-aminothiophene-2-carboxylate derivative.[2]

-

Diazotization: The starting aminothiophene is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt intermediate.

-

Halogenation: The diazonium salt is then reacted with a copper(I) chloride solution to introduce the chlorine atom at the 3-position of the thiophene ring.

Purification

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for thiophene carboxylate derivatives include:[8]

-

Work-up: The reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve washing with dilute acidic or basic solutions to remove any remaining amine or acidic impurities, respectively.[8]

-

Column Chromatography: For separating complex mixtures and isolating the pure product, column chromatography using silica gel or alumina is a standard method. A suitable solvent system (eluent) is chosen based on the polarity of the compound and impurities.[8]

-

Recrystallization: To achieve high purity of the solid product, recrystallization from a suitable solvent or solvent mixture is employed. The choice of solvent is critical; the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. Toluene or a toluene/ethanol mixture has been mentioned as a potential recrystallization solvent for related compounds.[2]

Diagram of a Plausible Synthesis and Purification Workflow

Caption: A general workflow for the synthesis and purification of this compound.

Signaling Pathways

Currently, there is no information available in the reviewed scientific literature to suggest a direct involvement of this compound in specific biological signaling pathways. Its primary role is as a synthetic intermediate in the development of potentially bioactive molecules. The biological activities of the final products would determine their interaction with any signaling pathways.

Conclusion

This technical guide has summarized the available information on the solubility of this compound. A notable gap exists in the literature regarding quantitative solubility data for this compound in common organic solvents. For researchers and professionals in drug development, the provided general experimental protocol offers a reliable method to determine these crucial parameters. The outlined synthesis and purification workflow provides a foundational understanding of its production. Further studies are warranted to systematically evaluate and publish the quantitative solubility of this compound to aid in its future applications.

References

- 1. 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 [chemicalbook.com]

- 2. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability of Methyl 3-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of Methyl 3-chlorothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this document provides a framework for assessing its thermal stability. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard methods for evaluating the thermal properties of chemical compounds. Furthermore, this guide presents the known physical properties of this compound and illustrates a logical workflow for a comprehensive thermal stability assessment. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science who are handling this compound.

Introduction

This compound is a substituted thiophene derivative with significant applications as a building block in the synthesis of various biologically active molecules. The thermal stability of such intermediates is a critical parameter, influencing their storage, handling, and reaction conditions during process development and manufacturing. Understanding the decomposition temperature and thermal behavior is essential for ensuring the safety, purity, and efficacy of the final products. This guide provides a comprehensive overview of the methodologies required to determine the thermal stability of this compound.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the thermal decomposition of this compound. The following table summarizes the available physical properties for this compound.

| Property | Value | Source |

| Thermal Stability Data | ||

| Decomposition Temperature | Data not available | - |

| Thermogravimetric Analysis (TGA) | Data not available | - |

| Differential Scanning Calorimetry (DSC) | Data not available | - |

| Physical Properties | ||

| Melting Point | 37-38°C | ChemBK |

| Boiling Point | 72-74°C at 0.2 mmHg | ChemBK |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is used to determine the thermal stability and composition of materials.[3]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[4]

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of mass loss.[1]

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is used to detect thermal events such as melting, crystallization, and decomposition.[6][7]

Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherm/endotherm of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum).[6] Seal the pan hermetically to contain any volatiles.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature beyond its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

The melting point is determined from the peak of the endothermic event.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Exothermic or endothermic peaks at higher temperatures indicate decomposition. The onset temperature of this peak is a measure of the thermal stability.

-

Mandatory Visualization

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

References

An In-depth Technical Guide to Methyl 3-chlorothiophene-2-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorothiophene-2-carboxylate, a substituted thiophene derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. While a definitive first synthesis remains to be pinpointed in readily available literature, its logical synthesis via the esterification of 3-chlorothiophene-2-carboxylic acid is well-established. This document details the experimental protocols for the synthesis of its key precursor, presents its known physicochemical and spectroscopic data, and explores its applications in medicinal chemistry.

Introduction

Thiophene and its derivatives have been a subject of extensive research since the discovery of thiophene in 1882 by Viktor Meyer as a contaminant in benzene.[1] These sulfur-containing heterocyclic compounds are integral to the development of a wide array of functional materials and biologically active molecules. This compound (CAS Number: 88105-17-3) has emerged as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for drug discovery. Its structure, featuring a thiophene ring substituted with both a chloro and a methoxycarbonyl group, provides a versatile scaffold for further chemical modifications.

Discovery and Historical Context

While a singular, seminal publication documenting the initial "discovery" of this compound is not readily apparent in a historical search of chemical literature, its existence and synthesis are a logical extension of the broader exploration of thiophene chemistry. The development of synthetic routes to its immediate precursor, 3-chlorothiophene-2-carboxylic acid, was a critical step. A key historical synthesis of this carboxylic acid was established, providing the foundation for the subsequent preparation of its methyl ester.

The likely pathway to this compound involves a two-step process: the synthesis of 3-chlorothiophene-2-carboxylic acid followed by its esterification.

Diagram of the logical synthetic pathway:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-chlorothiophene-2-carboxylate

Introduction

Methyl 3-chlorothiophene-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from the readily available Methyl 3-hydroxythiophene-2-carboxylate is a key transformation. This document provides a detailed two-step protocol for this synthesis, commencing with the chlorination of the hydroxyl group to yield 3-chlorothiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid to the desired methyl ester. The methodologies presented are compiled from established chemical literature to ensure reproducibility and high yield.

Reaction Scheme

The overall synthetic route is a two-step process:

-

Chlorination: Conversion of Methyl 3-hydroxythiophene-2-carboxylate to 3-chlorothiophene-2-carboxylic acid using phosphorus pentachloride (PCl₅).

-

Esterification: Conversion of 3-chlorothiophene-2-carboxylic acid to this compound via Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 3-chlorothiophene-2-carboxylic acid

This protocol is adapted from a known procedure for the chlorination of a similar substrate.[1]

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Phosphorus pentachloride (PCl₅)

-

Carbon tetrachloride (CCl₄), absolute

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride.

-

Heat the solution to boiling with stirring.

-

Prepare a solution of 15.8 g of Methyl 3-hydroxythiophene-2-carboxylate in 200 mL of carbon tetrachloride and add it dropwise to the boiling solution over a period of 3 hours.

-

After the addition is complete, continue to boil the mixture under reflux for 13 hours.

-

After the reflux period, distill off the carbon tetrachloride.

-

Evaporate the remaining mixture almost to dryness under reduced pressure using a rotary evaporator.

-

Cool the residue in an ice bath and cautiously add 450 mL of water dropwise.

-

Heat the aqueous mixture to boiling and then allow it to cool to room temperature.

-

Collect the resulting precipitate by suction filtration using a Buchner funnel.

-

To purify the crude product, suspend the precipitate in a solution of 25 g of sodium bicarbonate in water and add 10 g of activated carbon.

-

Heat the suspension to boiling, and then filter the hot solution to remove the activated carbon.

-

Cool the filtrate and acidify it with hydrochloric acid to precipitate the pure 3-chlorothiophene-2-carboxylic acid.

-

Collect the purified product by suction filtration and dry it thoroughly. The expected melting point is 185°-186° C.[1]

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general and robust procedure for the esterification of a carboxylic acid.

Materials:

-

3-chlorothiophene-2-carboxylic acid (from Step 1)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend the dried 3-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane.

-